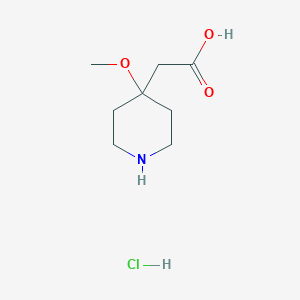
2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of 4-Methoxypiperidine: This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.
Acylation: The 4-methoxypiperidine is then acylated with chloroacetic acid to form 2-(4-Methoxypiperidin-4-yl)acetic acid.
Hydrochloride Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxypiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride
- 2-(4-Methylpiperidin-4-yl)acetic acid hydrochloride
- 2-(4-Ethoxypiperidin-4-yl)acetic acid hydrochloride
Comparison:
- 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
- 2-(4-Methylpiperidin-4-yl)acetic acid hydrochloride: Contains a methyl group, which can influence its steric properties and interactions with molecular targets.
- 2-(4-Ethoxypiperidin-4-yl)acetic acid hydrochloride: Contains an ethoxy group, which can alter its solubility and chemical reactivity.
Eigenschaften
Molekularformel |
C8H16ClNO3 |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
2-(4-methoxypiperidin-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-8(6-7(10)11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
PDLDAMYHXKUMRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCNCC1)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)
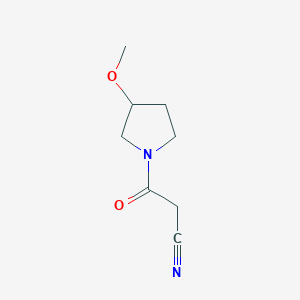

![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)
![tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15228568.png)

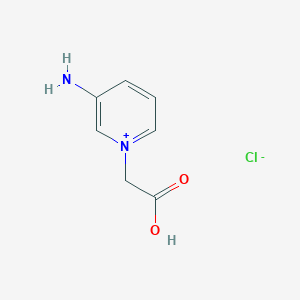
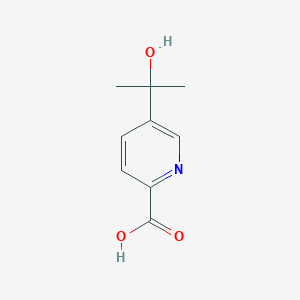

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228610.png)
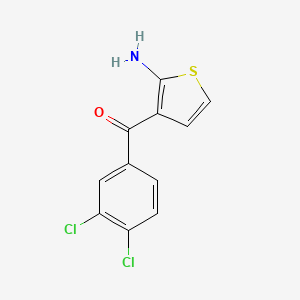
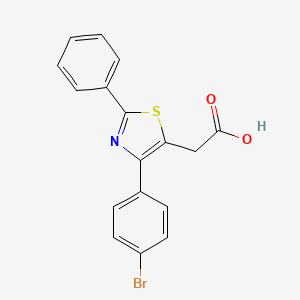
![(S)-8-Azaspiro[4.5]decan-1-amine](/img/structure/B15228632.png)
